molecular formula C6H4F2O3 B2468813 5-(Difluoromethyl)furan-2-carboxylic acid CAS No. 189330-29-8

5-(Difluoromethyl)furan-2-carboxylic acid

Cat. No.: B2468813
CAS No.: 189330-29-8
M. Wt: 162.092
InChI Key: WKFNVXVMUIBVAK-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 189330-29-8 . It has a molecular weight of 162.09 and its IUPAC name is 5-(difluoromethyl)-2-furoic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Production and Utilization in Biofuels and Polymers

5-(Difluoromethyl)furan-2-carboxylic acid and its derivatives have applications in producing biofuels and polymers. Dutta, Wu, and Mascal (2015) demonstrate the production of acid chloride derivatives from precursor aldehydes, which are useful intermediates for the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (Dutta, Wu, & Mascal, 2015). Additionally, Dick et al. (2017) highlight a scalable carboxylation route to FDCA, which is a valuable biomass-derived diacid used in polymers like polyethylene furandicarboxylate (PEF), substituting for petroleum-derived polyethylene terephthalate (PET) (Dick et al., 2017).

Biocatalytic Synthesis

The biocatalytic synthesis of furan carboxylic acids, which includes derivatives of this compound, is an emerging area. Jia et al. (2019) discuss a dual-enzyme cascade system for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), yielding products like FFCA and FDCA with high efficiency (Jia et al., 2019). Similarly, Dijkman, Groothuis, and Fraaije (2014) identified an enzyme capable of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, involving four consecutive oxidations (Dijkman, Groothuis, & Fraaije, 2014).

Pharmaceutical and Fine Chemical Industries

Furan carboxylic acids are important building blocks in the pharmaceutical and fine chemical industries. Wen et al. (2020) demonstrate the biocatalytic synthesis of various furan carboxylic acids, including derivatives like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), with high yields, highlighting their potential in these industries (Wen et al., 2020).

Catalytic Reduction Systems

The catalytic reduction of furancarboxylic acids, which includes this compound derivatives, is reviewed by Nakagawa, Yabushita, and Tomishige (2021). They explore systems for reducing these acids without affecting the carboxyl groups, indicating potential applications in producing important industrial chemicals (Nakagawa, Yabushita, & Tomishige, 2021).

Antimicrobial and Antioxidant Properties

Research on the biological properties of furan derivatives, including those related to this compound, shows promising antimicrobial and antioxidant activities. For instance, Ma et al. (2016) isolated new furan derivatives with potent antibacterial activity against Staphylococcus aureus, indicating potential pharmaceutical applications (Ma et al., 2016).

Carboxylation and Furan Ring Stability

Zawadzki, Luxford, and Kočišek (2020) study the effects of carboxylation on the stability of the furan ring, relevant to compounds like this compound. Their research provides insights into the electron and proton transfer reactions induced by carboxylation (Zawadzki, Luxford, & Kočišek, 2020).

Safety and Hazards

The safety information for 5-(Difluoromethyl)furan-2-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Future Directions

Furan platform chemicals (FPCs) are seen as having a significant role in the future of the chemical industry, with a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass are being explored, and there is potential for a wide range of compounds to be economically synthesized from biomass via FPCs .

Properties

IUPAC Name

5-(difluoromethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFNVXVMUIBVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Formyl-2-furancarboxylic acid (2.9 g) was dissolved in N,N-dimethylformamide (30 ml), and potassium carbonate (2.9 g) and iodoethane (3.6 g) were added. The mixture was stirred at room temperature for 12 hours, poured into ice water and extracted with diethyl ether. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-formyl- 2-furancarboxylic acid ethyl ester (1.3 g). 5-Formyl-2-furancarboxylic acid ethyl ester (1.3 g) in methylene chloride (5 ml) was slowly added dropwise to diethylaminosulfur trifluoride (DAST) (1.3 g) in methylene chloride (5 ml) at room temperature. The mixture was stirred at room temprature for 30 minutes, and water was added to the mixture. The resulting mixture was extracted with diethyl ether, and the extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-difluoromethyl-2-furancarboxylic acid ethyl ester (0.7 g). 5-Difluoromethyl-2-furancarboxylic acid ethyl ester (2.3 g) synthesized in this manner was dissolved in ethanol (20 ml), and 1N aqueous sodium hydroxide (15 ml) was added. The mixture was stirred at room temperature and concentrated under reduced paressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were collected by filtration and washed with hexane-isopropyl ether to give 5-difluoromethyl-2-furancarboxylic acid (1.2 g) as crystals.
Name
5-Difluoromethyl-2-furancarboxylic acid ethyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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